molecular formula C16H16FNO3 B4584753 N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B4584753
M. Wt: 289.30 g/mol
InChI Key: UPKNOAXEPRPPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide is an organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 4-fluoro-2-methylphenyl group and two methoxy groups at the 2 and 4 positions on the benzene ring. The presence of fluorine and methoxy groups can significantly influence the compound’s chemical properties and reactivity.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and 2,4-dimethoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-fluoro-2-methylaniline and the carboxylic acid group of 2,4-dimethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amide group can produce N-(4-fluoro-2-methylphenyl)-2,4-dimethoxyaniline.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
  • 2-fluoro-4-methylphenol
  • 4-fluoro-2-methylphenol

Uniqueness

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both fluorine and methoxy groups can significantly influence its chemical properties, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNOAXEPRPPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.